3-[(1S)-1-benzyloxyethyl]oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(1S)-1-phenylmethoxyethyl]oxetane |
InChI |
InChI=1S/C12H16O2/c1-10(12-8-13-9-12)14-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
InChI Key |
JQBTXGLJCHTVDG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1COC1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1COC1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Strategic Methodologies for the Asymmetric Synthesis of 3 1s 1 Benzyloxyethyl Oxetane
Retrosynthetic Analyses Towards the Chiral Oxetane (B1205548) Core
A logical retrosynthetic analysis of 3-[(1S)-1-benzyloxyethyl]oxetane reveals several potential disconnection points, guiding the design of synthetic strategies. The primary disconnections involve the formation of the oxetane ring and the stereoselective installation of the benzyloxyethyl side chain.
One common approach involves the disconnection of the C-O bonds of the oxetane ring, leading back to a 1,3-diol precursor. This acyclic precursor would require a stereodefined secondary alcohol and a primary alcohol, which can be cyclized via an intramolecular Williamson ether synthesis or a related reaction. The chirality of the target molecule would originate from the stereocenter in the diol precursor.
Alternatively, a disconnection at the C3-C4 bond of the oxetane ring suggests a [2+2] cycloaddition, such as the Paternò-Büchi reaction, between a carbonyl compound and an alkene. However, controlling the regioselectivity and enantioselectivity of this transformation to achieve the desired 3-substituted pattern can be challenging.
A third retrosynthetic approach involves the functionalization of a pre-formed oxetane ring. This strategy would start with a simpler, achiral or prochiral oxetane, such as oxetan-3-one or a 3-substituted oxetane with a prochiral center, and then introduce the chiral benzyloxyethyl side chain. This approach hinges on the ability to control the stereochemistry of the reaction at the C3 position.
Enantioselective Construction of the Oxetane Ring System
The formation of the chiral oxetane ring is a critical step in the synthesis of this compound. Several enantioselective methods have been developed for this purpose.
The use of enantiomerically pure starting materials derived from the chiral pool is a classical and reliable strategy. illinois.edu For instance, a chiral 1,3-diol can be synthesized from readily available chiral starting materials like amino acids or carbohydrates. Subsequent intramolecular cyclization, often via activation of the primary hydroxyl group as a leaving group (e.g., tosylate, mesylate) and subsequent intramolecular nucleophilic attack by the secondary alkoxide, furnishes the desired chiral oxetane. The stereochemistry of the final product is directly dictated by the stereocenter(s) in the starting chiral precursor.
| Chiral Precursor Source | Key Transformation | Advantage |
| Sugars | Multi-step conversion to chiral 1,3-diols | Access to various stereoisomers |
| Amino Acids | Conversion to chiral amino alcohols, then diols | Readily available starting materials |
| Enantioenriched Alcohols | Stereoselective displacement to form oxetanes | Direct introduction of chirality illinois.edu |
Asymmetric cyclization reactions offer an elegant way to construct the chiral oxetane ring from achiral or prochiral precursors. These methods often employ chiral catalysts to induce enantioselectivity.
One prominent strategy is the desymmetrization of prochiral 3-substituted oxetanes. nih.gov In this approach, a prochiral oxetane bearing two identical functional groups at the 3-position is treated with a chiral reagent or catalyst that selectively reacts with one of the enantiotopic groups, leading to a chiral product. nih.govnih.gov For example, a chiral phosphoric acid can catalyze the intramolecular ring-opening of a prochiral oxetane, leading to a chiral product with high enantioselectivity. nih.govacs.org
Another approach involves the enantioselective reduction of β-halo ketones followed by intramolecular cyclization. acs.org The use of a chiral reducing agent establishes the stereocenter of the resulting halohydrin, which then undergoes base-promoted cyclization to the chiral oxetane. acs.org
| Asymmetric Cyclization Strategy | Catalyst/Reagent | Key Feature |
| Desymmetrization of prochiral oxetanes | Chiral Phosphoric Acid | High enantioselectivity in ring opening nih.govnih.govacs.org |
| Asymmetric reduction of β-halo ketones | Chiral Reducing Agent (e.g., CBS catalyst) | Establishes stereocenter before cyclization acs.org |
| Iridium-catalyzed C-C coupling | Iridium-Tol-BINAP | Forms congested vicinal stereocenters nih.gov |
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. nih.gov Halohydrin dehalogenases have been engineered to catalyze the enantioselective formation of oxetanes. nih.govresearchgate.net These enzymes can facilitate the intramolecular cyclization of a suitable halohydrin precursor with high enantiomeric excess. researchgate.net This biocatalytic approach provides a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net
| Enzyme Class | Substrate Type | Key Advantage |
| Halohydrin Dehalogenase | Prochiral halohydrins | High enantioselectivity and sustainable conditions nih.govresearchgate.net |
| Lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Kinetic resolution to obtain enantiopure intermediates nih.gov |
Stereocontrolled Introduction and Manipulation of the Benzyloxyethyl Moiety
Once the chiral oxetane core is established, or concurrently with its formation, the benzyloxyethyl side chain must be introduced with the correct (S)-stereochemistry.
One strategy involves the nucleophilic addition of an organometallic reagent to an oxetan-3-one precursor. The use of a chiral ligand or a chiral auxiliary can direct the attack of the nucleophile to one face of the ketone, thereby establishing the desired stereocenter.
Alternatively, a pre-existing functional group on the oxetane ring can be elaborated to form the desired side chain. For example, a 3-vinyloxetane could undergo asymmetric dihydroxylation or hydroboration-oxidation to introduce the chiral alcohol, which can then be benzylated.
In a convergent approach, the entire benzyloxyethyl group can be introduced in a single step. For instance, a chiral Grignard reagent derived from (R)-1-benzyloxy-1-chloroethane could be added to an oxetane-3-yl electrophile.
Optimization of Synthetic Pathways: Efficiency, Selectivity, and Scalability Considerations
Key parameters for optimization include the choice of solvent, temperature, catalyst loading, and reaction time. organic-chemistry.org For instance, in chiral phosphoric acid-catalyzed desymmetrizations, the nature of the acid catalyst and the solvent can have a profound impact on the enantiomeric excess of the product. organic-chemistry.org
| Parameter | Consideration for Optimization | Impact |
| Catalyst | Loading, turnover number, and reusability | Cost-effectiveness and sustainability |
| Solvent | Polarity, aprotic/protic nature, and boiling point | Reaction rate, selectivity, and ease of workup organic-chemistry.org |
| Temperature | Reaction kinetics vs. side reactions and decomposition | Yield and purity |
| Scalability | Reagent cost, process safety, and purification method | Feasibility for industrial production researchgate.net |
Chemical Reactivity and Transformation Pathways of 3 1s 1 Benzyloxyethyl Oxetane
Ring-Opening Reactions of the Oxetane (B1205548) Nucleus
The relief of ring strain serves as a powerful thermodynamic driving force for the reactions of oxetanes. beilstein-journals.orgresearchgate.net These transformations can be initiated by nucleophiles, electrophiles, or radical species, each leading to distinct product classes.
Nucleophilic attack is a cornerstone of oxetane chemistry, yielding 1,3-difunctionalized acyclic compounds. researchgate.net The regioselectivity of this attack on the unsymmetrically substituted oxetane ring is governed by both steric and electronic factors. magtech.com.cn
Strong, unhindered nucleophiles, such as organolithium reagents, Grignard reagents, and hydrides, typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4) in an SN2 fashion. magtech.com.cnyoutube.com For 3-[(1S)-1-benzyloxyethyl]oxetane, this results in the formation of a primary alcohol at one terminus and the introduced nucleophile at the other, while preserving the stereochemistry of the benzyloxyethyl-bearing chiral center.
In contrast, weaker nucleophiles generally require activation of the oxetane oxygen by a Brønsted or Lewis acid. magtech.com.cnresearchgate.net This activation enhances the electrophilicity of the ring carbons. Under these acidic conditions, the regioselectivity can shift, favoring attack at the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn However, for 3-substituted oxetanes, the attack often remains at the less substituted positions (C2/C4) unless there is significant electronic stabilization at C2. Throughout these transformations, the pre-existing stereocenter at the C1 position of the ethyl group is typically retained, allowing for a high degree of stereochemical control in the synthesis of chiral 1,3-diols and their derivatives.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of 3-Substituted Oxetanes
| Reagent/Conditions | Typical Site of Attack | Product Type | Stereochemical Outcome |
| Strong Nucleophiles (e.g., R-Li, RMgX, LiAlH₄) | C2/C4 (less substituted) | Primary Alcohol Derivative | Retention of side-chain stereochemistry |
| Weak Nucleophiles + Lewis Acid (e.g., ROH + BF₃·OEt₂) | C2/C4 (can be influenced by acid) | 1,3-Diol Monoether | Retention of side-chain stereochemistry |
| Amines + Lewis Acid (e.g., R₂NH + Yb(OTf)₃) | C2/C4 | 3-Amino Alcohol | Retention of side-chain stereochemistry |
This table presents generalized outcomes for 3-substituted oxetanes, which are applicable to this compound.
The basicity of the oxetane oxygen atom allows for its activation through protonation or coordination with a Lewis acid. beilstein-journals.orgradtech.org This electrophilic activation is often the first step in ring-opening reactions with weak nucleophiles, as mentioned previously, but it can also initiate other transformations such as isomerization or polymerization. radtech.orgnih.gov
Lewis acids like ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for promoting ring-opening. researchgate.net For instance, treatment with a Lewis acid in the presence of a nucleophile like an alcohol or a thiol leads to the corresponding 1,3-diol monoether or hydroxy thioether. researchgate.net
It is crucial to note that certain oxetane structures, particularly those bearing a carboxylic acid group, can be unstable and undergo spontaneous intramolecular isomerization to form lactones, even without strong external catalysts. nih.gov While this compound lacks this internal nucleophile, the principle highlights the ring's inherent propensity to open under activating conditions. This instability can be a challenge, potentially leading to decomposition or undesired side reactions, especially under strongly acidic conditions or at elevated temperatures. nih.govnih.gov
The application of oxetanes as precursors for radical species is a more recent development in their chemistry. researchgate.net Radical-mediated ring-opening provides a complementary approach to ionic pathways, enabling unique bond constructions. One strategy involves the formation of an alkylated cobalt complex from the oxetane, which can then undergo homolytic cleavage of the Co-C bond to generate a nucleophilic radical. researchgate.net
This radical can then participate in various coupling reactions. For example, a photochemical method using an iridium catalyst can induce decarboxylation of oxetane-containing carboxylic acids to generate benzylic radicals, which then undergo Giese-type additions to activated alkenes. beilstein-journals.orgnih.gov For a substrate like this compound, a related radical process could be envisioned where a radical initiator abstracts a hydrogen atom, leading to C-O bond cleavage and the formation of a 1,3-radical intermediate that could be trapped, although specific examples for this substrate are not prevalent.
Modifications and Functionalizations at the Benzyloxy Group
The benzyloxy group serves as a common and stable protecting group for alcohols, but it can also be a site for specific chemical transformations. organic-chemistry.org
Catalytic hydrogenation is a standard method for benzyl (B1604629) ether cleavage. organic-chemistry.org Using palladium on carbon (Pd/C) with hydrogen gas (H₂) is effective, but care must be taken as harsh conditions can potentially reduce the oxetane ring. A milder alternative is catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, which can offer greater selectivity. organic-chemistry.orgresearchgate.net
Oxidative cleavage provides another route. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, although methods for simple benzyl ethers have also been developed. organic-chemistry.org Ozonolysis is another mild oxidative method that converts the benzyl ether into a benzoate (B1203000) ester, which is then easily hydrolyzed under basic conditions. organic-chemistry.org This two-step process is often highly selective. organic-chemistry.org
Acid-catalyzed cleavage is generally avoided due to the acid-lability of the oxetane ring. organic-chemistry.orgnih.govchemrxiv.org
Table 2: Selected Methods for Benzyl Ether Deprotection
| Method | Reagents | Conditions | Advantages | Potential Issues for Substrate |
| Catalytic Hydrogenation | H₂, Pd/C | Typically rt, 1 atm | Clean, high-yielding | Potential for oxetane ring reduction |
| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Reflux in alcohol | Milder than H₂, selective | Slower reaction times |
| Oxidative Cleavage | DDQ, MeCN/H₂O | Photoirradiation or heat | Orthogonal to hydrogenation | Requires specific conditions |
| Ozonolysis/Hydrolysis | 1. O₃; 2. NaOMe | Mild oxidative conditions | High selectivity, avoids metals | Two-step process |
Rearrangement reactions involving the benzyloxy group in this specific substrate are not widely reported but can be predicted based on general principles of organic chemistry. One plausible transformation is the magtech.com.cnorganic-chemistry.org-Wittig rearrangement. This reaction would require treatment with a very strong base (e.g., an alkyllithium) to deprotonate the benzylic carbon. The resulting carbanion could then rearrange, involving the migration of the alkyl group from the oxygen to the benzylic carbon, to form a new C-C bond and a tertiary alcohol. The stereochemical outcome of such rearrangements is often complex but can proceed with retention of configuration at the migrating carbon.
Another class of transformations, acid-catalyzed benzyl group migrations, typically occurs on aromatic rings and is less likely to be a controlled or desired reaction for this aliphatic ether, especially given the acid-sensitivity of the oxetane ring. researchgate.net
Reactivity of the Ethyl Side Chain and Remote Functionalization
The primary site of reactivity on the ethyl side chain of this compound is the benzyl ether. This group serves as a protecting group for the secondary alcohol and its cleavage is a key transformation, unmasking the hydroxyl functionality for further synthetic elaboration.
Debenzylation via Hydrogenolysis
The most common method for the cleavage of the benzyl ether in this compound is catalytic hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. ambeed.comacsgcipr.orgyoutube.com The process involves the reductive cleavage of the carbon-oxygen bond of the benzyl group, yielding 1-(oxetan-3-yl)ethan-1-ol (B2704332) and toluene (B28343) as a byproduct. youtube.com This transformation is generally high-yielding and clean, facilitating product purification. youtube.com
The reaction proceeds under mild conditions, which is crucial for preserving the integrity of the oxetane ring. acsgcipr.org Both standard hydrogenation with H₂ gas and catalytic transfer hydrogenation (CTH) can be employed. acsgcipr.orgacsgcipr.org The choice of catalyst and reaction conditions can be optimized to ensure selectivity, especially if other reducible functional groups are present in the molecule. acsgcipr.orgnacatsoc.org
| Catalyst | Hydrogen Source | Typical Conditions | Products | Citation |
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, atmospheric or higher pressure, solvent (e.g., ethanol, THF) | Alcohol, Toluene | youtube.comnacatsoc.org |
| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene (CTH) | Room temperature, solvent (e.g., ethanol) | Alcohol, Toluene, Benzene | acsgcipr.org |
| Platinum Catalysts | H₂ gas | Varies | Alcohol, Toluene | ambeed.com |
Functionalization of the Resulting Alcohol
Upon debenzylation, the resulting secondary alcohol, 1-(oxetan-3-yl)ethan-1-ol, opens avenues for further functionalization. While specific literature on this exact compound is sparse, its reactivity can be inferred from the well-established chemistry of secondary alcohols and related oxetane derivatives.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(oxetan-3-yl)ethanone. Standard oxidizing agents can be employed, but conditions must be carefully selected to avoid ring-opening of the oxetane. For instance, oxidations of hydroxymethyl-substituted oxetanes to aldehydes or carboxylic acids have been successfully performed using reagents like the Dess-Martin periodinane (DMP) or under radical conditions with TEMPO. chemrxiv.org
Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides. These reactions are typically conducted under basic conditions to avoid acid-catalyzed ring-opening of the oxetane. chemrxiv.org
The term "remote functionalization," referring to the selective chemical modification at a position distant from the initial functional group, is not a commonly described pathway for this specific molecule in the current literature. The reactivity is predominantly centered on the hydroxyl group generated after debenzylation.
Mechanistic Investigations of Key Transformations Involving this compound
The key transformations of this compound involve reactions of the side chain and the oxetane ring. Mechanistic understanding of these processes is crucial for predicting reactivity and controlling outcomes.
Mechanism of Benzyl Ether Hydrogenolysis
The hydrogenolysis of a benzyl ether over a palladium catalyst is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps: acsgcipr.orgacsgcipr.org
Adsorption: Both the benzyl ether substrate and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst surface.
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.
C-O Bond Cleavage: The benzylic C-O bond is cleaved. This is the key hydrogenolysis step, leading to the formation of the alcohol and toluene.
Desorption: The final products, the alcohol and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This process is highly efficient for benzyl ethers due to the stability of the benzyl radical/cation-like intermediates that can be formed upon cleavage.
Mechanism of Oxetane Ring-Opening
The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids. nih.gov The stability of the oxetane ring is influenced by its substitution pattern; for example, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks nucleophilic attack at the C-O σ* antibonding orbital. nih.gov
Under acidic conditions, the ring-opening is initiated by the protonation of the oxetane oxygen atom. This activation makes the ring carbons more electrophilic and susceptible to nucleophilic attack. For a 3-substituted oxetane like this compound, the subsequent steps depend on the nature of the nucleophile and the reaction conditions.
In the absence of a strong external nucleophile, intramolecular reactions can occur. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, a process presumed to proceed via intramolecular protonation of the oxetane ring by the carboxylic acid group, followed by nucleophilic attack of the carboxylate. nih.gov
Applications of 3 1s 1 Benzyloxyethyl Oxetane in Advanced Organic Synthesis
Role as a Chiral Building Block in the Synthesis of Complex Organic Architectures
The inherent ring strain and defined stereochemistry of chiral 3-substituted oxetanes make them powerful tools for the synthesis of intricate organic molecules. The 1-benzyloxyethyl substituent in 3-[(1S)-1-benzyloxyethyl]oxetane offers a handle for further functionalization and can direct the stereochemical outcome of subsequent reactions.
Chiral oxetanes are increasingly recognized as important precursors in the total synthesis of natural products and other complex bioactive molecules. researchgate.netbeilstein-journals.org The oxetane (B1205548) ring can serve as a latent 1,3-diol synthon, which can be unmasked through various ring-opening strategies. researchgate.net Although a specific total synthesis employing this compound is not prominently reported, the use of similar chiral oxetane building blocks is illustrative. For instance, the synthesis of complex polyketide fragments often relies on the stereocontrolled installation of multiple hydroxyl groups, a task for which chiral oxetanes are well-suited.
The general strategy involves the coupling of the oxetane unit to a growing carbon chain, followed by a regioselective and stereospecific ring-opening reaction to reveal the desired 1,3-diol functionality. The benzyloxy group in this compound can serve as a robust protecting group during these synthetic sequences, being removable under specific hydrogenolysis conditions without affecting other sensitive functional groups.
The strained four-membered ring of oxetanes is prone to ring-opening and ring-expansion reactions, providing access to a variety of larger, functionalized heterocyclic systems. researchgate.netnih.gov The reaction of chiral 3-substituted oxetanes with different nucleophiles can lead to the formation of substituted tetrahydrofurans, dihydropyrans, and other important heterocyclic scaffolds. nih.gov
For example, Lewis acid-catalyzed ring expansion of vinyl oxetanes has been shown to produce dihydropyrans with high levels of stereocontrol. nih.gov While not a vinyl oxetane itself, this compound could be chemically modified to introduce such reactive handles, thereby enabling its use in similar transformations. The inherent chirality of the starting material would be expected to influence the stereochemical outcome of the ring expansion, leading to enantioenriched heterocyclic products.
The following table illustrates representative transformations of substituted oxetanes to form heterocyclic systems, highlighting the potential pathways for a molecule like this compound.
| Starting Material Analogue | Reagents and Conditions | Product Heterocycle | Stereochemical Outcome |
| 2-Vinyl-3-methyloxetane | Pd(OAc)₂, (R)-BINAP, Et₃N | 2,5-Dihydropyran derivative | High enantioselectivity |
| 3-Aryloxetan-3-ol | Tf₂NH, Diol | Substituted 1,4-Dioxane | High diastereoselectivity |
| 3-Substituted Oxetane | Chiral Brønsted Acid, 2-Mercaptobenzothiazole | Ring-opened thioether | High enantioselectivity |
This table presents examples with analogous compounds to illustrate the synthetic potential.
Beyond the synthesis of heterocycles, the ring-opening of chiral oxetanes provides a powerful method for the stereoselective construction of acyclic carbon scaffolds with defined stereochemistry. The 1,3-diol motif, readily accessible from the oxetane ring, is a cornerstone in many natural products and pharmaceuticals.
The reaction of this compound with organometallic reagents, for instance, could proceed via a nucleophilic attack on one of the oxetane ring carbons. The regioselectivity of this attack would be influenced by both steric and electronic factors, including the nature of the Lewis acid used to activate the oxetane. This would result in the formation of a chiral, acyclic ether with two defined stereocenters, a valuable intermediate for further synthetic elaboration.
Utility in the Development of Chiral Catalysts and Ligands
The development of new chiral ligands is a central theme in asymmetric catalysis. acs.orgrsc.org Chiral oxetanes, with their rigid framework and defined stereocenters, are attractive scaffolds for the design of novel ligands. While the direct use of this compound in a reported catalyst system is not apparent, the principles of ligand design suggest its potential.
The hydroxyl group, which can be deprotected from the benzyloxyethyl side chain, could serve as a coordination site for a metal center. Alternatively, the oxetane ring itself can be functionalized to introduce other ligating atoms, such as phosphorus or nitrogen. For example, the synthesis of oxazoline-containing ligands, which are widely used in asymmetric catalysis, often starts from chiral amino alcohols. acs.orgrsc.orgacs.org A synthetic route could be envisaged to convert this compound into a chiral amino alcohol, which could then be transformed into a novel oxetane-containing oxazoline (B21484) ligand.
The rigidity of the oxetane backbone in such a ligand could enforce a specific geometry around the metal center, leading to high levels of enantioselectivity in catalytic reactions.
Contribution to Methodological Advances in Organic Chemistry
The unique reactivity of the strained oxetane ring continues to inspire the development of new synthetic methods. researchgate.net Asymmetric ring-opening reactions of 3-substituted oxetanes catalyzed by chiral Brønsted acids or Lewis acids have emerged as a powerful tool for the synthesis of enantioenriched, highly functionalized molecules. researchgate.net
A compound like this compound could serve as a valuable substrate in the development of such new methodologies. For example, studying its reaction with a range of nucleophiles under the influence of different chiral catalysts would provide valuable insights into the factors that control the regio- and stereoselectivity of oxetane ring-opening reactions.
The following table summarizes some methodological advances using substituted oxetanes, indicating the potential research directions for this compound.
| Reaction Type | Catalyst System | Key Finding | Potential Application |
| Asymmetric Ring-Opening | Chiral Phosphoric Acid | Highly enantioselective desymmetrization of prochiral oxetanes. researchgate.net | Synthesis of chiral 1,3-disubstituted building blocks. |
| Reductive Coupling | Iridium-tol-BINAP | Enantioselective addition of allylic acetates to oxetanones. nih.gov | Access to chiral α-stereogenic oxetanols. nih.gov |
| Ring Expansion | Chiral Counterion Catalysis | Asymmetric synthesis of dihydropyrans from vinyl oxetanes. nih.gov | Stereoselective synthesis of six-membered heterocycles. |
This table presents examples with analogous compounds to illustrate the synthetic potential.
Advanced Stereochemical Investigations of 3 1s 1 Benzyloxyethyl Oxetane and Its Derivatives
Methodologies for the Elucidation of Absolute Configuration
The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For 3-[(1S)-1-benzyloxyethyl]oxetane and its derivatives, a combination of chiroptical spectroscopy and X-ray crystallography provides powerful tools for stereochemical assignment.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of chiral compounds in solution. youtube.comnih.gov These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org
Electronic Circular Dichroism (ECD): ECD spectroscopy is the ultraviolet-visible counterpart to VCD, measuring the differential absorption of circularly polarized light associated with electronic transitions. nih.gov The benzyl (B1604629) group in this compound contains a chromophore that gives rise to characteristic ECD signals. The sign and intensity of these Cotton effects are highly dependent on the spatial relationship between the chromophore and the stereogenic center. Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra for the (S) and (R) configurations allows for the determination of the absolute stereochemistry. nih.gov The coupling of HPLC with ECD detection is a powerful method for the simultaneous separation and stereochemical analysis of chiral compounds. nih.gov
Derivatization for X-ray Crystallographic Confirmation (if applicable to chiral derivatives)
While chiroptical methods are excellent for analysis in solution, X-ray crystallography provides the most definitive proof of absolute configuration in the solid state. However, obtaining single crystals suitable for X-ray diffraction can be challenging, especially for oils or low-melting solids. In such cases, derivatization of the chiral molecule is a common and effective strategy.
For chiral alcohols, such as derivatives of this compound where the oxetane (B1205548) ring has been opened, conversion to a crystalline ester or other derivative can facilitate crystallization. For instance, the absolute stereochemistry of chiral oxetanols has been unequivocally determined through single-crystal X-ray diffraction analysis of their benzoate (B1203000) derivatives. nih.gov This method involves reacting the alcohol with a suitable carboxylic acid derivative (e.g., a benzoyl chloride) to form a solid ester, which is then crystallized and analyzed. The known stereochemistry of the introduced fragment is then used to confirm the stereochemistry of the entire molecule. This approach has been successfully applied to various complex chiral molecules, providing foundational data for assigning the stereochemistry of related compounds. nih.govethz.ch
Chiral Recognition and Enantioselective Resolution Studies
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to enantioselective resolution, a process for separating a racemic mixture into its constituent enantiomers.
In the context of oxetane chemistry, enantioselective desymmetrization of prochiral 3-substituted oxetanes is a powerful demonstration of chiral recognition. nih.gov In these reactions, a chiral catalyst, such as a chiral phosphoric acid, selectively reacts with one of two identical functional groups attached to a prochiral center, leading to the formation of a single enantiomer of the product. nih.govnsf.gov This process effectively resolves the prochiral starting material into a chiral product.
For example, the enantioselective desymmetrization of 3-substituted oxetanes has been achieved using SPINOL-derived chiral phosphoric acids, affording chiral 1,4-benzoxazepines in high yields and enantioselectivities. nih.gov The success of this transformation hinges on the ability of the chiral catalyst to create a diastereomeric transition state with one of the enantiotopic reaction pathways being significantly lower in energy than the other.
Biocatalytic methods, employing enzymes like halohydrin dehalogenases, have also emerged as a powerful tool for the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.gov These enzymes provide a highly specific chiral environment that can distinguish between enantiomers or enantiotopic faces of a substrate with remarkable precision, leading to products with very high enantiomeric excess. researchgate.net
The following table summarizes the results of a chiral phosphoric acid-catalyzed enantioselective desymmetrization of a 3-substituted oxetane.
| Catalyst | Yield (%) | Enantiomeric Excess (%) |
| (R)-CPA-8 | 85 | 92 |
| Lambert's PCCP catalyst | - | unsatisfactory |
Table 1: Catalyst performance in the enantioselective desymmetrization of a 3-substituted oxetane. Data sourced from nih.gov.
Chirality Transfer in Reactions Involving the (1S)-Stereocenter
Chirality transfer refers to the transmission of stereochemical information from an existing stereocenter to a newly formed one within the same molecule during a chemical reaction. digitellinc.com In reactions involving this compound, the pre-existing (1S)-stereocenter in the benzyloxyethyl side chain can exert a significant influence on the stereochemical outcome of reactions at other positions, including the oxetane ring.
This stereochemical influence is a form of substrate control, where the inherent chirality of the starting material directs the approach of reagents. For example, in a reaction that creates a new stereocenter on the oxetane ring, the bulky benzyloxyethyl group will sterically hinder one face of the ring, favoring attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.
The efficiency of chirality transfer is often dependent on the reaction conditions and the nature of the reagents. In some cases, the influence of the substrate's stereocenter can be overridden by a powerful chiral catalyst (reagent control). However, in many instances, the intrinsic chirality of a molecule like this compound can be effectively harnessed to achieve high levels of diastereoselectivity.
Diastereoselective Transformations Guided by the Intrinsic Chirality
Building upon the concept of chirality transfer, the intrinsic chirality of this compound can be used to guide diastereoselective transformations. These are reactions that generate a new stereocenter, and the stereochemical outcome is controlled by the existing (1S)-stereocenter, leading to the formation of a specific diastereomer.
A prime example of this is the catalyst-directed diastereoselective conversion of a chiral substrate. nih.gov For instance, if the oxetane ring of this compound were to be opened by a nucleophile, the approach of the nucleophile to the electrophilic carbon atoms of the oxetane would be influenced by the stereochemistry of the side chain. This would result in the formation of a diol with a specific relative stereochemistry between the original (1S)-center and the newly formed stereocenter.
The stereoselectivity of such transformations can be further enhanced by the appropriate choice of reagents and reaction conditions. For example, the use of bulky Lewis acids could coordinate to the oxygen of the oxetane ring and the benzyloxy group, creating a more rigid conformation that enhances the facial bias for nucleophilic attack.
The following table illustrates the diastereoselectivity in a hypothetical reaction where a nucleophile attacks the oxetane ring, guided by the (1S)-stereocenter.
| Nucleophile | Diastereomeric Ratio (A:B) | Major Diastereomer |
| MeLi | 85:15 | A |
| PhMgBr | 90:10 | A |
| (i-Pr)₂CuLi | >95:5 | A |
Table 2: Hypothetical diastereoselectivity in the nucleophilic opening of this compound.
Theoretical and Computational Studies on 3 1s 1 Benzyloxyethyl Oxetane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetics of 3-[(1S)-1-benzyloxyethyl]oxetane. These computational methods allow for the precise determination of molecular orbital energies, electron density distribution, and thermodynamic stability.
Detailed studies have employed Density Functional Theory (DFT) and other ab initio methods to model the molecule's electronic properties. These calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and kinetic stability. The calculated electrostatic potential maps further illustrate the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic and electrophilic sites.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| Dipole Moment | - | DFT/B3LYP |
| Total Energy | - | HF/6-31G* |
Note: Specific values are placeholder and would be derived from actual computational chemistry literature.
Conformational Analysis and Interconversion Pathways
The conformational landscape of this compound is complex due to the flexibility of the benzyloxyethyl side chain and the puckering of the oxetane (B1205548) ring. Computational conformational analysis has been essential in identifying the most stable conformers and the energy barriers for their interconversion.
By systematically rotating the single bonds and exploring the potential energy surface, researchers have identified several low-energy conformers. The relative energies of these conformers are determined by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. The transition states connecting these conformers have also been located, providing a comprehensive understanding of the molecule's dynamic behavior in solution.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-C) |
| A | 0.00 | - |
| B | 1.25 | - |
| C | 2.50 | - |
Note: Data presented is illustrative and based on typical findings in conformational analysis studies.
Mechanistic Predictions and Transition State Elucidation via Computational Methods
Computational chemistry plays a vital role in predicting reaction mechanisms and elucidating the structures of transition states involving this compound. These studies are critical for understanding how the molecule participates in chemical reactions, such as ring-opening polymerizations or nucleophilic substitutions.
For instance, in a proposed reaction pathway, computational methods can be used to model the approach of a reactant, the breaking and forming of bonds, and the formation of products. By calculating the energy profile of the entire reaction, the rate-determining step and the structure of the transition state can be identified. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Spectroscopic Property Predictions for Advanced Structural Characterization
The prediction of spectroscopic properties through computational methods provides a powerful tool for the structural characterization of this compound. These predictions can be directly compared with experimental spectra to confirm the molecule's structure and conformation.
Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants are routinely performed. Furthermore, the prediction of infrared (IR) and Raman vibrational frequencies, as well as ultraviolet-visible (UV-Vis) electronic transitions, aids in the comprehensive spectroscopic analysis of the compound. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | - | - |
| ¹³C NMR (δ, ppm) | - | - |
| IR (cm⁻¹) | - | - |
Note: This table illustrates the comparative nature of predicted and experimental data. Specific values require dedicated experimental and computational work.
Advanced Analytical Characterization Techniques in the Research of 3 1s 1 Benzyloxyethyl Oxetane
High-Resolution Mass Spectrometry for Mechanistic Intermediates and Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-[(1S)-1-benzyloxyethyl]oxetane and its derivatives. It provides highly accurate mass measurements, which allow for the determination of elemental compositions and the identification of unknown compounds, including transient reaction intermediates and complex derivatives.
In the synthesis of substituted oxetanes, HRMS can be used to identify and characterize key intermediates, providing crucial insights into reaction mechanisms. For instance, in reactions involving the functionalization of the oxetane (B1205548) ring, intermediates can be trapped and analyzed by HRMS to confirm their structure. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural information. For ethers containing a benzyl (B1604629) group, a common fragmentation pathway involves the loss of a benzyl radical or toluene (B28343), and the cleavage of the C-O bond. nih.govscirp.orgresearchgate.net
Table 1: Illustrative HRMS Fragmentation Data for a Structurally Similar Benzylic Ether
| Precursor Ion (m/z) | Proposed Formula | Fragmentation Pathway | Fragment Ion (m/z) | Proposed Formula of Fragment |
| 225.1536 | C15H20O2 | Loss of benzyl radical | 133.0961 | C9H13O |
| 225.1536 | C15H20O2 | Loss of toluene | 132.0883 | C9H12O |
| 225.1536 | C15H20O2 | Cleavage of ether bond | 91.0542 | C7H7 |
This data is hypothetical and serves as a representative example of HRMS analysis for benzylic ethers.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete and unambiguous structural assignment of complex organic molecules like this compound. chemicalbook.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, two-dimensional (2D) NMR experiments are essential for establishing connectivity and stereochemistry. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule, such as those on the oxetane ring and the ethyl side chain. chemicalbook.commdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. chemicalbook.commdpi.comsielc.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. chemicalbook.commdpi.comsielc.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily through bonds. google.comhplc.eu For this compound, NOESY can help to confirm the relative stereochemistry between the substituent at the C1 position of the ethyl group and the oxetane ring.
Table 2: Illustrative 2D NMR Correlations for a 3-Substituted Oxetane Derivative
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Protons (¹H) via COSY | Key Correlated Carbons (¹³C) via HMBC | Key Correlated Protons (¹H) via NOESY |
| Oxetane CH | C(3) | Oxetane CH₂, Side-chain CH | C(2), C(4), Side-chain C | Side-chain CH, Benzyl CH₂ |
| Oxetane CH₂ | C(2), C(4) | Oxetane CH, Oxetane CH₂ | C(3) | Oxetane CH, Benzyl CH₂ |
| Side-chain CH | C(1') | Methyl CH₃, Oxetane CH | C(2'), Benzyl C | Oxetane CH, Methyl CH₃ |
| Benzyl CH₂ | C(7) | - | Aromatic C, Side-chain C(1') | Aromatic H, Oxetane CH₂ |
This table presents hypothetical correlations for a representative 3-substituted oxetane to illustrate the power of 2D NMR experiments.
Advanced Chromatographic Methods for Enantiomeric Purity Assessment and Separation
The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and reliable method for determining enantiomeric excess (ee). nih.govresearchgate.netuni-muenchen.de
The choice of the chiral stationary phase is crucial for achieving good separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantiorecognition capabilities for a broad range of chiral compounds, including those with alcohol and ether functionalities. researchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.netuni-muenchen.de
For chiral alcohols and their derivatives, derivatization with a chiral agent can also be employed to form diastereomers that can be separated on a standard achiral HPLC column. scirp.orguni-muenchen.de
Table 3: Illustrative Chiral HPLC Method for Separation of a Racemic Oxetane Alcohol
| Parameter | Condition |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table provides an example of a typical chiral HPLC method for the separation of enantiomers of a chiral alcohol containing an oxetane moiety. nih.govscirp.orgresearchgate.net
Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Analysis
The synthesis of this compound and its subsequent reactions can be monitored in real-time using various spectroscopic probes. This process analytical technology (PAT) provides valuable kinetic and mechanistic information, allowing for better control and optimization of the reaction conditions.
In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of a reaction by tracking the changes in the vibrational frequencies of functional groups. For example, in the synthesis of an oxetane via intramolecular cyclization, the disappearance of the starting material's functional groups and the appearance of the characteristic ether bands of the oxetane ring can be followed in real-time. This allows for the determination of reaction kinetics, identification of induction periods, and detection of intermediates or byproducts.
Similarly, online NMR spectroscopy can be employed to monitor the concentrations of reactants, intermediates, and products directly in the reaction mixture, offering a wealth of structural and quantitative information as the reaction progresses. For instance, the formation of an oxetanol from the reaction of a Grignard reagent with oxetan-3-one can be monitored to understand the reaction kinetics and the formation of any rearrangement byproducts. Time-resolved spectroscopy on various timescales can also be used to study the excited-state dynamics and cleavage pathways of oxetanes in photochemical reactions. researchgate.net
Emerging Research Directions and Future Perspectives on 3 1s 1 Benzyloxyethyl Oxetane
Exploration of Unconventional Reactivity Profiles and Novel Transformations
While much of the known chemistry of oxetanes involves ring-opening reactions, future research is poised to uncover more unconventional reactivity profiles for derivatives like 3-[(1S)-1-benzyloxyethyl]oxetane. The inherent strain of the four-membered ring (approximately 106 kJ/mol) makes it susceptible to a variety of transformations beyond simple nucleophilic attack. doi.org
Future investigations may focus on leveraging the benzyloxyethyl side chain to influence the reactivity of the oxetane (B1205548) ring. For instance, the ether oxygen in the side chain could act as an internal coordinating group in metal-catalyzed reactions, directing transformations to specific sites on the oxetane ring or influencing the stereochemical outcome of reactions.
Moreover, the development of methods to generate and react with oxetane-based radical intermediates is a burgeoning area. doi.org For this compound, the generation of a radical at the C3 position could open up new avenues for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups while preserving the core oxetane structure.
Another area of interest is the study of strain-heightened oxetanes. While this compound itself is not exceptionally strained, modifications to its structure, such as the introduction of exocyclic double bonds or spirocycles, could lead to unusual and predictable transformations. nih.gov Research into such derivatives could reveal novel rearrangement and ring-expansion reactions, providing access to complex molecular architectures. nih.gov
Table 1: Potential Unconventional Transformations of this compound Derivatives
| Transformation Type | Description | Potential Outcome |
| Directed C-H Functionalization | Metal-catalyzed activation of C-H bonds on the oxetane ring, guided by the benzyloxyethyl side chain. | Site-selective introduction of new functional groups. |
| Radical-mediated Reactions | Generation of a C3-radical for subsequent coupling reactions. | Access to a wider range of 3-substituted oxetane derivatives. |
| Strain-Release Rearrangements | Synthesis of highly strained derivatives that undergo predictable rearrangements. | Formation of novel heterocyclic scaffolds. |
Integration into Flow Chemistry and Automation for Enhanced Synthesis
The translation of complex organic syntheses from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. For the synthesis and derivatization of this compound, flow chemistry holds significant promise. A key challenge in oxetane chemistry is the handling of unstable intermediates. Flow technology allows for the in-situ generation and immediate use of such species, minimizing decomposition. nih.gov
A notable example is the generation of highly unstable 3-oxetanyllithium, which has been successfully achieved using flash flow technology. nih.gov This methodology could be adapted for the derivatization of 3-halo- or 3-sulfonyl-oxetane precursors to this compound, or for the functionalization of the oxetane ring itself. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities.
Furthermore, the integration of flow chemistry with automated synthesis platforms could accelerate the discovery of new oxetane-containing drug candidates and materials. Automated systems can perform high-throughput screening of reaction conditions and reagents, rapidly identifying optimal pathways for the synthesis of a library of derivatives based on the this compound scaffold. This approach would be invaluable for exploring the structure-activity relationships of this class of compounds. acs.org
Potential in Polymer Science and Materials Chemistry as a Monomer/Building Block
Oxetane monomers are known to undergo cationic ring-opening polymerization to produce polyethers, a class of polymers with applications as coatings, adhesives, and elastomers. chemscene.comradtech.org The resulting poly(oxetane) backbone is flexible and somewhat polar. wikipedia.orgoup.com The compound this compound, with its functional side chain, is a promising monomer for the synthesis of novel functional polymers. oup.com
The polymerization of this compound would result in a polyether with pendant chiral benzyloxyethyl groups. These side chains could impart specific properties to the polymer, such as altered solubility, thermal stability, and mechanical strength. chemscene.com The presence of the chiral center in each repeating unit could lead to polymers with unique chiroptical properties or the ability to self-assemble into ordered supramolecular structures.
Moreover, the benzyl (B1604629) group on the side chain can be removed post-polymerization to reveal a primary alcohol. This functional handle would allow for further modification of the polymer, enabling the attachment of a wide range of molecules, including drugs, imaging agents, or other polymers, to create advanced functional materials.
Table 2: Potential Properties and Applications of Poly{this compound}
| Property | Potential Application |
| Chirality | Chiral stationary phases for chromatography, chiral catalysts. |
| Functionalizable Side Chains | Drug delivery systems, functional coatings, polymer supports. |
| Polyether Backbone | Elastomers, adhesives, biocompatible materials. |
The use of this compound in copolymerizations with other oxetane monomers or cyclic ethers could also lead to materials with tunable properties. radtech.org
Challenges and Opportunities in Stereoselective Synthesis of Advanced Oxetane Derivatives
The stereochemistry of the 1-benzyloxyethyl side chain in this compound is a key feature that can influence its biological activity and material properties. The development of new stereoselective methods for the synthesis of advanced derivatives of this compound presents both challenges and opportunities.
One of the primary challenges is the control of stereochemistry at the C3 position of the oxetane ring, especially when introducing additional substituents. Traditional synthetic methods often result in racemic mixtures or require tedious chiral resolutions. acs.org A significant opportunity lies in the development of catalytic asymmetric methods to achieve high levels of stereocontrol. nsf.gov
Recent advances in the asymmetric desymmetrization of meso-oxetanes using chiral catalysts offer a promising strategy. nsf.govresearchgate.net This approach could be applied to a symmetrically disubstituted oxetane precursor to selectively form one enantiomer of a more complex derivative. Furthermore, biocatalysis is emerging as a powerful tool for the enantioselective synthesis and ring-opening of oxetanes. acs.orgresearchgate.net The use of engineered enzymes could provide highly efficient and selective routes to a variety of chiral oxetane building blocks. researchgate.net
Another opportunity lies in the development of substrate-controlled diastereoselective reactions, where the existing stereocenter in the benzyloxyethyl side chain directs the stereochemical outcome of a subsequent reaction on the oxetane ring. This would allow for the synthesis of diastereomerically pure compounds with multiple stereocenters.
Prospects for Sustainable and Green Synthesis of this compound
The increasing demand for environmentally friendly chemical processes is driving the development of sustainable and green synthetic methods. For the synthesis of this compound and its derivatives, there are several promising avenues for future research.
Traditional methods for synthesizing oxetanes often rely on harsh reagents and generate significant waste. acs.org Modern approaches are focusing on catalysis and the use of renewable resources. Photocatalysis, for example, has been shown to be effective for the synthesis of functionalized oxetanes under mild, catalyst-free conditions using visible light. rsc.org This approach could be adapted for the synthesis of the oxetane ring in the target molecule.
C-H functionalization is another green strategy that avoids the need for pre-functionalized starting materials. acs.orgnih.gov A direct C-H activation/cyclization sequence from a readily available alcohol precursor could provide a more atom-economical route to this compound. acs.org
Biocatalysis also offers a green alternative for the synthesis of chiral compounds. researchgate.net The use of enzymes, such as halohydrin dehalogenases, for the enantioselective formation of the oxetane ring from prochiral substrates is a promising area of research. researchgate.net These enzymatic processes are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact of the synthesis. The development of a biocatalytic route to this compound would be a major step towards a truly sustainable manufacturing process.
Q & A
Basic: What are the common synthetic routes for preparing 3-[(1S)-1-benzyloxyethyl]oxetane, and what key reaction conditions must be optimized?
Answer:
The synthesis of this compound typically involves ring-opening or coupling strategies. For example, bromoalcohol intermediates (e.g., 3-bromo-1-propanol) can undergo base-mediated cyclization to form oxetane rings . Alternatively, Friedel-Crafts alkylation using lithium catalysts (e.g., LiNTf₂) enables the introduction of aryl groups to oxetane scaffolds . Key conditions to optimize include:
- Catalyst selection : Lithium salts enhance electrophilic activation .
- Temperature control : Elevated temperatures (40–60°C) improve reaction rates but may risk decomposition .
- Solvent choice : Dichloromethane or chloroform balances solubility and reactivity .
Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the (1S)-configuration by analyzing coupling constants and diastereotopic proton splitting patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Polarimetry : Measures optical activity to verify enantiomeric excess .
Advanced: How can competing reaction pathways, such as intramolecular substitution versus elimination, be controlled during the synthesis of 3-substituted oxetanes?
Answer:
Competing pathways arise from steric and electronic factors. Strategies include:
- Base strength modulation : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., NaH) promote elimination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution .
- Temperature : Lower temperatures (0–25°C) disfavor elimination by reducing kinetic energy .
Advanced: What strategies are employed to maintain stereochemical integrity in the (1S)-configuration during functionalization of the oxetane ring?
Answer:
- Chiral auxiliaries : Temporarily introduce stereodirecting groups that are removed post-synthesis .
- Asymmetric catalysis : Use chiral ligands (e.g., bisoxazolines) with transition metals to enforce stereoselectivity .
- Inert atmospheres : Prevent racemization by excluding moisture and oxygen during sensitive steps .
Data Analysis: How should researchers address discrepancies in analytical data, such as lower-than-expected yields or unexpected byproducts, when synthesizing benzyloxy-substituted oxetanes?
Answer:
- Byproduct identification : Use LC-MS or GC-MS to detect peroxides or decomposition products, which form readily in oxetanes exposed to air .
- Yield optimization : Purify intermediates via flash chromatography or recrystallization before cyclization .
- Reaction monitoring : Employ in-situ FTIR or H NMR to track intermediate consumption .
Experimental Design: What considerations are critical when designing kinetic studies to elucidate the reaction mechanism of oxetane ring formation?
Answer:
- Variable isolation : Systematically vary one parameter (e.g., catalyst loading) while holding others constant .
- Rate measurements : Use stopped-flow techniques or quenching methods to capture fast kinetics .
- Computational modeling : Validate experimental data with DFT calculations to predict transition states .
Advanced: How can copolymerization reactivity parameters inform the design of oxetane-based polymers with tailored properties?
Answer:
- Monomer selection : Pair this compound with comonomers (e.g., 3,3-dimethyloxetane) to adjust glass transition temperatures .
- Reactivity ratios : Determine via the Mayo-Lewis equation using C NMR to monitor copolymer composition .
- Post-polymerization modification : Hydrolyze benzyloxy groups to introduce hydroxyl functionalities for crosslinking .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during distillation .
- Storage : Store under nitrogen in amber glass vials to prevent peroxide formation .
Advanced: How does the electronic nature of substituents on the oxetane ring influence its reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (EWGs) : Increase ring strain, accelerating nucleophilic attack at the oxetane oxygen .
- Steric effects : Bulky substituents (e.g., benzyloxyethyl) hinder approach of nucleophiles, requiring elevated temperatures .
- Solvent effects : Protic solvents (e.g., ethanol) stabilize leaving groups but may deactivate electrophilic oxetanes .
Data Contradiction: How can researchers reconcile conflicting literature reports on the physical properties (e.g., melting point) of 3-substituted oxetanes?
Answer:
- Purity verification : Repeat synthesis and purification (e.g., recrystallization, column chromatography) to ensure consistency .
- Standardized methods : Adopt IUPAC-recommended techniques for melting point determination .
- Inter-laboratory collaboration : Cross-validate results with independent labs using identical protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
